2-Chloro-2,3,4-trimethylpentane
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Overview
Description
2-Chloro-2,3,4-trimethylpentane: is an organic compound with the molecular formula C8H17Cl . It is a branched alkyl halide, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a branched hydrocarbon chain. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,4-trimethylpentane typically involves the chlorination of 2,3,4-trimethylpentane. This reaction can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,3,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Substitution Reactions: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-2,3,4-trimethylpentane finds applications in various fields of scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of chloroalkanes with biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research into the potential therapeutic applications of chloroalkanes, including their use as precursors for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2-Chloro-2,4,4-trimethylpentane: Another chloroalkane with a different substitution pattern on the carbon chain.
2,3,3-Trimethylpentane: A structural isomer with a different arrangement of methyl groups.
Uniqueness: 2-Chloro-2,3,4-trimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the 2-position in a branched hydrocarbon chain distinguishes it from other similar compounds and contributes to its distinct chemical behavior.
Properties
Molecular Formula |
C8H17Cl |
---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
2-chloro-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)7(3)8(4,5)9/h6-7H,1-5H3 |
InChI Key |
ZMRVSPKOHPSJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)Cl |
Origin of Product |
United States |
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